1,7-Dimethylhypoxanthine

Beschreibung

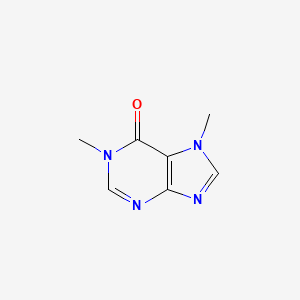

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

33155-83-8 |

|---|---|

Molekularformel |

C7H8N4O |

Molekulargewicht |

164.16 g/mol |

IUPAC-Name |

1,7-dimethylpurin-6-one |

InChI |

InChI=1S/C7H8N4O/c1-10-3-8-6-5(10)7(12)11(2)4-9-6/h3-4H,1-2H3 |

InChI-Schlüssel |

ZIVNUESELYYTHV-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=NC2=C1C(=O)N(C=N2)C |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Methodologies of 1,7 Dimethylhypoxanthine

General Isolation and Purification Techniques from Biological Matrices

While there are no specific methods documented for the isolation of 1,7-dimethylhypoxanthine from marine organisms due to its apparent absence, general methodologies for the extraction of alkaloids and other secondary metabolites from marine biological matrices are well-established. These techniques are designed to separate compounds of interest from the complex mixture of substances present in a biological sample.

The general workflow for isolating natural products from marine invertebrates typically involves the following steps:

Sample Collection and Preparation: The marine organism, such as a sponge, is collected and often freeze-dried to preserve its chemical integrity. The dried material is then ground into a powder to increase the surface area for extraction.

Extraction: The powdered biological material is subjected to extraction with various solvents. A common approach is to use a sequence of solvents with increasing polarity, such as starting with a nonpolar solvent like hexane, followed by a solvent of intermediate polarity like dichloromethane (B109758) or ethyl acetate (B1210297), and finally a polar solvent like methanol (B129727) or ethanol. This process, known as solvent partitioning, provides a preliminary separation of compounds based on their solubility.

Chromatographic Separation: The crude extracts obtained are complex mixtures and require further purification using chromatographic techniques. A variety of methods may be employed, including:

Column Chromatography: This is a fundamental technique where the extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). Different compounds travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation.

High-Performance Liquid Chromatography (HPLC): This is a more advanced and efficient chromatographic technique that uses high pressure to pass the solvent through the column, resulting in higher resolution and faster separation times. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly used for the purification of alkaloids.

Thin-Layer Chromatography (TLC): This technique is often used for rapid analysis of fractions from column chromatography to monitor the progress of the purification.

Structure Elucidation: Once a pure compound is isolated, its chemical structure is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A summary of these general techniques is presented in the table below.

| Technique | Principle | Application in Natural Product Isolation |

| Solvent Extraction | Differential solubility of compounds in various solvents. | Initial separation of compounds from the biological matrix into broad polarity groups. |

| Column Chromatography | Separation based on the differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through it. | Gross separation of components within a crude extract. |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on the partitioning of compounds between a stationary phase and a liquid mobile phase under high pressure. | Final purification of individual compounds to a high degree of purity. |

| Thin-Layer Chromatography (TLC) | Separation of compounds on a thin layer of adsorbent material, primarily used for qualitative analysis and monitoring of separations. | Rapidly assessing the composition of fractions collected during column chromatography and optimizing separation conditions. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and connectivity of atoms in a molecule. | Determination of the precise chemical structure of the isolated pure compound. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound. | Confirmation of the molecular weight and formula of the isolated compound. |

It is important to reiterate that while these techniques are standard in marine natural product chemistry, they have not been specifically applied to the isolation of this compound from marine sources as its presence in such environments has not been established.

Biosynthetic Pathways and Enzymology of Methylxanthines Relevant to 1,7 Dimethylhypoxanthine

Precursor Utilization in Purine (B94841) Biosynthesis

The foundational structure of 1,7-Dimethylhypoxanthine is the purine ring, which is synthesized through two primary routes: the de novo pathway, which builds the ring from simple precursors, and the salvage pathway, which recycles pre-existing purine bases and nucleosides. slideshare.netnih.gov

The de novo synthesis pathway is a multi-step process that constructs the purine ring onto a ribose-5-phosphate (B1218738) scaffold. nih.govresearchgate.net The pathway culminates in the formation of Inosine (B1671953) Monophosphate (IMP), which contains the purine base hypoxanthine (B114508) and serves as the first fully formed purine nucleotide. microbenotes.comwpmucdn.comyoutube.com IMP is a critical branch point in purine metabolism. nih.govwpmucdn.com It can be converted into either Adenosine (B11128) Monophosphate (AMP) or Guanosine (B1672433) Monophosphate (GMP). youtube.com

For the synthesis of methylxanthines, a key intermediate derived from these nucleotides is Xanthosine (B1684192). nih.govmdpi.com The conversion of IMP to Xanthosine Monophosphate (XMP) is a crucial step. youtube.com This reaction is catalyzed by the enzyme IMP dehydrogenase. youtube.com Subsequently, XMP can be dephosphorylated to form Xanthosine, which serves as the initial substrate for the main methylxanthine biosynthetic pathway in plants. nih.govsrmist.edu.innih.gov

Table 1: Key Intermediates and Enzymes in the De Novo Purine Pathway Relevant to Methylxanthine Precursors

| Intermediate | Precursor(s) | Key Enzyme(s) | Product(s) | Significance |

| Inosine Monophosphate (IMP) | 5-Phosphoribosyl-1-pyrophosphate (PRPP), amino acids, CO2, formate | Multiple enzymes over ~10 steps | IMP | First purine nucleotide; precursor to AMP and GMP. researchgate.netwpmucdn.com |

| Xanthosine Monophosphate (XMP) | IMP, NAD+ | IMP Dehydrogenase | XMP | Direct precursor to GMP and Xanthosine. youtube.com |

| Guanosine Monophosphate (GMP) | XMP, Glutamine, ATP | GMP Synthetase | GMP | Building block for nucleic acids; can be converted to Xanthosine. youtube.com |

| Xanthosine | XMP or Guanosine | Nucleotidases, Deaminases | Xanthosine | Primary substrate for N-methylation in plant methylxanthine biosynthesis. nih.govresearchgate.net |

The salvage pathway provides an energy-efficient alternative to de novo synthesis by recycling purine bases (like adenine, guanine (B1146940), and hypoxanthine) and nucleosides from the degradation of nucleic acids (RNA and DNA). microbenotes.comwikipedia.org These recovered bases are converted back into nucleotides. wikipedia.org

Two key enzymes in the purine salvage pathway are Adenine Phosphoribosyltransferase (APRT) and Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). wpmucdn.comwikipedia.org HGPRT, in particular, catalyzes the conversion of hypoxanthine and guanine back into IMP and GMP, respectively, by adding a ribose-5-phosphate group from PRPP. microbenotes.com This mechanism allows cells to replenish their nucleotide pools, and the resulting IMP and GMP can feed into the same pathways described above to generate xanthosine for methylxanthine synthesis. wpmucdn.comresearchgate.net While de novo synthesis is crucial for generating new purines, the salvage pathway is vital for maintaining purine homeostasis in many tissues. nih.govwikipedia.org

Methylation Mechanisms in Methylxanthine Formation

The structural diversity of methylxanthines, including this compound, arises from the enzymatic addition of methyl groups to the purine ring. This process is catalyzed by a specific class of enzymes that exhibit remarkable positional specificity.

The universal methyl group donor in biological systems is S-Adenosylmethionine (SAM). nih.govmdpi.com The methylation of xanthine (B1682287) and its derivatives is catalyzed by SAM-dependent N-methyltransferases. srmist.edu.innih.gov These enzymes facilitate the transfer of a methyl group from SAM to a specific nitrogen atom on the purine ring. nih.govresearchgate.net In this reaction, SAM is converted to S-adenosylhomocysteine (SAH). nih.gov The main biosynthetic pathway for caffeine (B1668208) in plants, for example, involves three sequential methylation steps, all utilizing SAM as the methyl donor. srmist.edu.innih.gov

The specific identity of a methylxanthine is determined by the number and position of methyl groups on the purine ring. The enzymes responsible for this process show distinct positional specificity. The biosynthesis of this compound would require methylation at the N-1 and N-7 positions of the hypoxanthine ring.

In the well-studied caffeine biosynthesis pathway, methylation occurs in a stepwise manner:

N-7 Methylation: The pathway is initiated by the methylation of Xanthosine at the N-7 position to form 7-methylxanthosine, a reaction catalyzed by xanthosine methyltransferase. srmist.edu.in This is then converted to 7-methylxanthine (B127787). nih.gov

N-3 Methylation: 7-methylxanthine is subsequently methylated at the N-3 position to produce theobromine (B1682246) (3,7-dimethylxanthine). srmist.edu.in

N-1 Methylation: The final step is the methylation of theobromine at the N-1 position to yield caffeine (1,3,7-trimethylxanthine). srmist.edu.in

The enzyme that catalyzes the final two steps in tea plants, caffeine synthase, has broad substrate specificity and can methylate both 7-methylxanthine and theobromine. srmist.edu.in It can also methylate 7-methylxanthine at the N-1 position to form paraxanthine (B195701) (1,7-dimethylxanthine), although this reaction is typically much slower. srmist.edu.in The formation of this compound would follow analogous enzymatic logic, involving specific N-methyltransferases acting on a hypoxanthine-based precursor at the N-1 and N-7 positions.

Table 2: Key N-Methyltransferases in Plant Methylxanthine Biosynthesis

| Enzyme | Substrate(s) | Position(s) Methylated | Product(s) |

| Xanthosine Methyltransferase | Xanthosine | N-7 | 7-Methylxanthosine |

| Caffeine Synthase (Broad Specificity) | 7-Methylxanthine | N-3, N-1 | Theobromine, Paraxanthine |

| Caffeine Synthase (Broad Specificity) | Theobromine | N-1 | Caffeine |

| Theobromine Synthase | 7-Methylxanthine | N-3 | Theobromine |

Microbial Biosynthesis and Biotransformation Pathways

Microorganisms, including various bacteria and fungi, have evolved pathways to metabolize methylxanthines, often using them as a source of nitrogen and carbon. nih.govresearchgate.net These catabolic pathways typically involve N-demethylation, oxidation, and ring cleavage. nih.gov The enzymes from these pathways, particularly the N-demethylases, are of significant interest for biotechnological applications, including the targeted synthesis of specific methylxanthine derivatives. researchgate.net

Bacterial systems, such as those found in Pseudomonas species, utilize a suite of Rieske non-heme iron N-demethylase enzymes (NdmA, NdmB, NdmC, NdmD, NdmE) to sequentially remove methyl groups from caffeine. nih.govresearchgate.net

NdmA and NdmD catalyze N-1 demethylation. researchgate.net

NdmB and NdmD catalyze N-3 demethylation. researchgate.net

The NdmCDE complex specifically catalyzes N-7 demethylation. researchgate.netresearchgate.net

Fungi, such as strains of Aspergillus, also demonstrate the ability to biotransform methylxanthines. For instance, Aspergillus sydowii can degrade theobromine (3,7-dimethylxanthine) through N-demethylation at the N-7 position to produce 3-methylxanthine. nih.gov

By expressing specific combinations of these microbial N-demethylase genes in host organisms like Escherichia coli, it is possible to create whole-cell biocatalysts for the production of high-value methylxanthines. nih.govresearchgate.netdntb.gov.ua For example, engineered strains can convert caffeine or theophylline (B1681296) into specific intermediates like 1-methylxanthine (B19228) or 7-methylxanthine. nih.govdntb.gov.ua This bio-engineering approach provides a powerful tool for producing specific dimethylxanthines, including the potential synthesis of this compound from a suitable methylated precursor.

Table 3: Microbial Enzymes and Strains in Methylxanthine Biotransformation

| Organism/Enzyme System | Substrate | Transformation | Product(s) |

| Pseudomonas putida (Ndm enzymes) | Caffeine (1,3,7-trimethylxanthine) | Sequential N-demethylation | Theobromine, Paraxanthine, 7-Methylxanthine, Xanthine |

| NdmA/D | Caffeine, Theophylline | N-1 Demethylation | Theobromine, 3-Methylxanthine |

| NdmB/D | Caffeine, Theobromine | N-3 Demethylation | Paraxanthine, 7-Methylxanthine |

| NdmCDE complex | 7-Methylxanthine, Theobromine | N-7 Demethylation | Xanthine, 3-Methylxanthine |

| Aspergillus sydowii | Theobromine (3,7-dimethylxanthine) | N-7 Demethylation, Oxidation | 3-Methylxanthine, 3,7-Dimethyluric acid |

Enzymatic N-Demethylation of Related Methylxanthines (e.g., Caffeine)

The primary mechanism for the microbial breakdown of caffeine (1,3,7-trimethylxanthine) is N-demethylation, a stepwise removal of methyl groups to ultimately yield xanthine. nih.gov This catabolic process is the main pathway in numerous bacteria, including various Pseudomonas species. nih.govappliedmicrobiology.org The degradation of caffeine can proceed through different routes, leading to the formation of several dimethylxanthine intermediates, including this compound (paraxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine). nih.govuiowa.edu

In the bacterium Pseudomonas putida CBB5, a well-studied model for caffeine metabolism, the degradation is initiated by the removal of a methyl group from either the N-1 or N-3 position of caffeine. uiowa.eduresearchgate.net The primary pathway involves the N-1 demethylation of caffeine to form theobromine. researchgate.netbiorxiv.org A secondary, or minor, pathway involves the N-3 demethylation of caffeine to produce paraxanthine (this compound). uiowa.edubiorxiv.org

These dimethylxanthines are then further demethylated. Paraxanthine undergoes N-1 demethylation to form 7-methylxanthine. uiowa.eduuniprot.org Similarly, theobromine is demethylated at the N-3 position to also yield 7-methylxanthine. researchgate.net The final demethylation step converts 7-methylxanthine into xanthine. nih.govresearchgate.net Each demethylation step involves the oxidation of the methyl group, which is subsequently released as formaldehyde. researchgate.netresearchgate.net This sequential process allows the microorganism to utilize caffeine as a sole source of carbon and nitrogen. nih.govnih.gov

| Step | Substrate | Enzymatic Action | Product |

|---|---|---|---|

| 1a (Major Pathway) | Caffeine | N-1 Demethylation | Theobromine |

| 1b (Minor Pathway) | Caffeine | N-3 Demethylation | Paraxanthine (this compound) |

| 2a | Theobromine | N-3 Demethylation | 7-Methylxanthine |

| 2b | Paraxanthine (this compound) | N-1 Demethylation | 7-Methylxanthine |

| 3 | 7-Methylxanthine | N-7 Demethylation | Xanthine |

Role of Specific Microbial Enzyme Systems (e.g., NdmABDE)

The enzymatic machinery responsible for the N-demethylation of caffeine in Pseudomonas putida CBB5 is a multi-component system composed of several enzymes designated as Ndm (N-demethylase). nih.govnih.gov These enzymes are Rieske non-heme iron monooxygenases that exhibit high specificity for the position of the methyl group they remove. nih.govnih.gov The complete degradation of caffeine to xanthine requires five key proteins: NdmA, NdmB, NdmC, NdmD, and NdmE. researchgate.netnih.gov

NdmA is a highly specific N-1 demethylase. uiowa.eduepa.gov Its primary role is to catalyze the conversion of caffeine into theobromine. researchgate.netbiorxiv.org However, it also acts on other methylxanthines, including the N-1 demethylation of paraxanthine (this compound) to 7-methylxanthine and theophylline to 3-methylxanthine. uniprot.orgnih.gov Research has also shown that NdmA possesses a slight promiscuity and can remove the N-3 methyl group from caffeine, leading to the formation of paraxanthine as a minor metabolite. biorxiv.org

NdmB functions as a specific N-3 demethylase. nih.govepa.gov This enzyme is responsible for converting theobromine to 7-methylxanthine. researchgate.net It can also catalyze the N-3 demethylation of caffeine, which results in the formation of paraxanthine (this compound). nih.govepa.gov

NdmC is the N-7 demethylase that catalyzes the final demethylation step, converting 7-methylxanthine to xanthine. researchgate.netnih.gov Its activity is dependent on two other components, NdmD and NdmE, with which it forms a complex. researchgate.netnih.gov

NdmD is a crucial reductase component of the system. nih.gov It is a novel protein containing Rieske [2Fe-2S] clusters and a flavin mononucleotide (FMN). nih.gov NdmD's function is to transfer electrons from NADH to the catalytic components, NdmA and NdmB, which is an absolute requirement for their monooxygenase activity. researchgate.netresearchgate.net

NdmE is believed to have a structural or supporting role within the NdmCDE complex required for N-7 demethylation. researchgate.netnih.gov

The coordinated action of these enzymes allows for the complete and efficient degradation of caffeine and related methylxanthines. The formation of this compound in this pathway is primarily a result of the action of NdmB on caffeine, or the promiscuous activity of NdmA. biorxiv.orgnih.gov Subsequently, this compound serves as a substrate for NdmA to continue the demethylation cascade. uiowa.eduuniprot.orgnih.gov

| Enzyme/Component | Type | Primary Function | Substrate(s) Relevant to this compound | Product(s) Relevant to this compound |

|---|---|---|---|---|

| NdmA | Rieske non-heme iron monooxygenase (N-1 Demethylase) | Removes methyl group at the N-1 position | Caffeine (promiscuous N-3 activity), Paraxanthine | Paraxanthine, 7-Methylxanthine |

| NdmB | Rieske non-heme iron monooxygenase (N-3 Demethylase) | Removes methyl group at the N-3 position | Caffeine, Theobromine | Paraxanthine, 7-Methylxanthine |

| NdmC | Rieske non-heme iron monooxygenase (N-7 Demethylase) | Removes methyl group at the N-7 position | 7-Methylxanthine | Xanthine |

| NdmD | Rieske Reductase | Electron transfer from NADH to NdmA/NdmB | NADH | NAD+ |

| NdmE | Support Protein | Component of the NdmCDE complex | - | - |

Metabolic Transformations and Interconversions of 1,7 Dimethylhypoxanthine in Non Human Biological Systems

Catabolic Pathways of Methylxanthines

The catabolism of methylxanthines like 1,7-dimethylhypoxanthine in animals is a complex process primarily occurring in the liver. nih.govsigmaaldrich.com These pathways involve a series of enzymatic reactions, including N-demethylation and oxidation, which modify the structure of the purine (B94841) ring and its methyl substituents. mdpi.com These processes facilitate the elimination of these compounds from the body. The metabolic fate of methylxanthines shows important quantitative and qualitative differences among various animal species. nih.govsigmaaldrich.com

A key enzyme in the catabolism of purines is xanthine (B1682287) oxidase (XO), a form of xanthine oxidoreductase. wikipedia.org This enzyme plays a crucial role in the oxidative degradation of hypoxanthine (B114508) and its derivatives. researchgate.net Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently catalyzes the oxidation of xanthine to uric acid. wikipedia.orgnih.gov This process is a pivotal step in the purine degradation pathway in most species. mdpi.com In the context of this compound, xanthine oxidase acts on the purine ring structure, converting the hypoxanthine core into a xanthine structure, leading to the formation of 1,7-dimethylxanthine. This can be further oxidized by the same enzyme to form 1,7-dimethyluric acid.

Table 1: Key Reactions Catalyzed by Xanthine Oxidase

| Substrate | Product |

| Hypoxanthine | Xanthine |

| Xanthine | Uric Acid |

| 1-Methylxanthine (B19228) | 1-Methyluric Acid |

This table summarizes the primary oxidative reactions facilitated by the enzyme xanthine oxidase in purine catabolism. wikipedia.org

In addition to oxidation of the purine ring, N-demethylation is a major metabolic route for this compound (also known as paraxanthine). This process involves the removal of methyl groups from the nitrogen atoms of the purine structure. The primary demethylated metabolite of this compound is 7-methylxanthine (B127787), formed via the removal of the methyl group at the N-1 position. nih.gov This reaction is often catalyzed by cytochrome P450 enzymes in the liver, particularly CYP1A2 in mammals. mdpi.com Following demethylation, the resulting 7-methylxanthine can be further metabolized. This can include oxidation by xanthine oxidase to form 7-methyluric acid, which is then excreted. mdpi.com

Table 2: Major Metabolic Products of this compound

| Parent Compound | Metabolic Process | Key Metabolite(s) |

| This compound | N-1 Demethylation | 7-Methylxanthine |

| This compound | C-8 Oxidation | 1,7-Dimethylxanthine |

| 7-Methylxanthine | C-8 Oxidation | 7-Methyluric Acid |

This table outlines the principal metabolites formed from this compound through demethylation and oxidation pathways in non-human models. nih.govmdpi.com

Interconnections with Broader Purine Metabolism (Non-Human Models)

The metabolism of this compound is intrinsically linked to the general purine metabolic pathway. Purines are essential biomolecules that, upon degradation, are processed through a series of enzymatic steps. nih.gov The central enzyme, xanthine oxidase, which converts this compound to 1,7-dimethyluric acid, is the same enzyme that catalyzes the final two steps of endogenous purine degradation (hypoxanthine → xanthine → uric acid). nih.govmdpi.com

In most non-human mammals, such as rats and mice, the purine pathway does not terminate at uric acid. nih.gov These animals possess the enzyme uricase (urate oxidase), which further oxidizes uric acid to the more soluble compound allantoin. nih.govresearchgate.net This is a significant point of divergence from humans and apes, who lack a functional uricase gene. nih.govresearchgate.net Therefore, while the initial oxidative steps involving xanthine oxidase are common, the final excretory product of purine metabolism differs significantly between these animal groups. researchgate.net The methylated uric acid derivatives formed from compounds like this compound are typically excreted without being acted upon by uricase.

Comparative Metabolic Pathway Analysis in Diverse Organisms (Non-Human)

Significant species-specific differences exist in the metabolic pathways of methylxanthines. nih.govsigmaaldrich.com These variations can be both qualitative, involving the presence or absence of specific metabolic routes, and quantitative, relating to the rate of metabolism. nih.gov

Studies comparing the metabolism of xanthine derivatives in liver microsomes have revealed substantial differences across species such as rats, mice, dogs, mini pigs, and rhesus monkeys. nih.gov For instance, the rate of metabolism and the profile of metabolites generated can vary widely, with none of the tested animal species fully replicating the metabolic profile seen in humans. nih.gov These differences are often attributed to variations in the activity and substrate specificity of cytochrome P450 enzymes. nih.gov

A notable comparative point is the final step of purine degradation. Many New World monkeys, similar to apes and humans, lack urate oxidase activity and therefore excrete uric acid as the primary end product. researchgate.net In contrast, Old World monkeys and prosimians possess urate oxidase and metabolize uric acid further to allantoin. researchgate.net

In microorganisms, entirely different enzymatic systems may be employed. For example, the bacterium Pseudomonas putida utilizes a series of N-demethylase enzymes (NdmA, NdmB, NdmC) to sequentially remove methyl groups from caffeine (B1668208). nih.gov In this pathway, an engineered N-demethylase can convert this compound (paraxanthine) to 7-methylxanthine through N-1 demethylation, a pathway distinct from the cytochrome P450-mediated metabolism in mammals. nih.gov

Table 3: Comparative Metabolism of Purines and Methylxanthines in Select Non-Human Systems

| Organism/Group | Key Enzymes | Primary End Product of Purine Catabolism | Notes on Methylxanthine Metabolism |

| Most Mammals (e.g., Rodents, Dogs) | Xanthine Oxidase, Uricase | Allantoin | Metabolism primarily via Cytochrome P450 enzymes. nih.govnih.gov |

| New World Monkeys (some species) | Xanthine Oxidase | Uric Acid | Lack functional Uricase, similar to humans. researchgate.net |

| Old World Monkeys | Xanthine Oxidase, Uricase | Allantoin | Possess functional Uricase. researchgate.net |

| Pseudomonas putida (Bacterium) | N-demethylases (NdmA/B/C) | Xanthine | Utilizes a distinct N-demethylase pathway for methylxanthines. nih.gov |

This table provides a comparative overview of key differences in purine and methylxanthine metabolism across different non-human biological systems.

Chemical Synthesis Strategies for 1,7 Dimethylhypoxanthine and Its Analogues

De Novo Chemical Synthesis Approaches for Hypoxanthine (B114508) and its Derivatives

The foundational method for the de novo chemical synthesis of the purine (B94841) core, including hypoxanthine, is the Traube purine synthesis. scribd.comthieme-connect.de This classical approach involves the construction of the purine's imidazole (B134444) ring onto a pre-existing, appropriately substituted pyrimidine (B1678525) molecule. thieme-connect.dewikipedia.org

The general sequence of the Traube synthesis for hypoxanthine starts with a 4,5-diaminopyrimidine (B145471) derivative. A common precursor is 4,5-diamino-6-hydroxypyrimidine. The key step is the introduction of the final carbon atom (which becomes C8 of the purine ring) and subsequent cyclization to form the fused imidazole ring. website-files.comchemistry-online.com

Key Steps in Traube Synthesis for Hypoxanthine:

Starting Material : The synthesis typically begins with 4,5-diamino-6-hydroxypyrimidine.

C8 Introduction and Cyclization : The 4- and 5-amino groups of the pyrimidine are condensed with a one-carbon synthon. The most common reagent for this step is formic acid, which serves as both the source of the C8 carbon and the dehydrating agent to facilitate ring closure. thieme-connect.de Heating the diaminopyrimidine with formic acid leads to the formation of the hypoxanthine ring system. thieme-connect.de

Alternative Cyclizing Reagents : While formic acid is widely used, other one-carbon reagents can be employed, which can also introduce substituents at the 8-position. These include diethoxymethyl acetate (B1210297) or a combination of sodium dithioformate and heat. thieme-connect.de

The Traube synthesis is highly versatile and remains a fundamental strategy for creating a wide array of purine derivatives, including adenine, guanine (B1146940), and xanthine (B1682287), by selecting the appropriately substituted pyrimidine starting material. scribd.comwebsite-files.com

| Stage | Description | Typical Reagents |

|---|---|---|

| 1. Precursor Selection | Choice of a pyrimidine with adjacent amino groups at C4 and C5, and a hydroxyl group at C6. | 4,5-diamino-6-hydroxypyrimidine |

| 2. Imidazole Ring Formation | Condensation of the diamine with a one-carbon source to form the second ring. | Formic Acid (HCOOH) |

| 3. Cyclization | Intramolecular dehydration reaction, often facilitated by heat, to yield the final bicyclic purine structure. | Heat |

Synthetic Routes for Specific Methylated Hypoxanthine Analogues

Synthesizing specifically substituted analogues like 1,7-dimethylhypoxanthine requires precise control over the placement of methyl groups. This can be achieved either by starting with already methylated precursors in a de novo synthesis or by the direct, regioselective alkylation of a pre-formed hypoxanthine or methylhypoxanthine core.

Direct alkylation of the hypoxanthine ring is complicated by the presence of multiple nitrogen atoms that can be alkylated (N1, N3, N7, N9). The outcome of such reactions is highly dependent on the reaction conditions, including the base, solvent, and alkylating agent used. Direct alkylation of hypoxanthine often leads to a mixture of products, with the N7 and N9 isomers being the most common. nih.gov

A more controlled approach involves a stepwise synthesis. For this compound, two plausible routes are:

Methylation of 1-Methylhypoxanthine : Starting with 1-methylhypoxanthine, the second methyl group is directed to the N7 position.

Methylation of 7-Methylhypoxanthine : Starting with 7-methylhypoxanthine, the second methyl group is introduced at the N1 position.

Strategies developed for the synthesis of the closely related compound 1,7-dimethylxanthine (paraxanthine) provide a useful template. One effective method involves the silylation of a 1-substituted xanthine to protect certain positions, followed by alkylation at the N7 position, which offers a facile route to 1,7-disubstituted analogues. nih.gov A similar strategy could be adapted for hypoxanthine.

Another powerful de novo strategy builds the pyrimidine ring onto a pre-existing, substituted imidazole. For example, a scalable synthesis for 1,7-dimethylxanthine starts from ethyl 4-amino-1-methyl-1H-imidazole-5-carboxylate. researchgate.neteurekaselect.com This imidazole is first acylated and then treated with a base (e.g., aqueous sodium hydroxide) to induce cyclization and form the pyrimidine ring, yielding the desired 1,7-dimethylated product. researchgate.neteurekaselect.com Adapting this route for this compound would involve using a different cyclizing agent that results in the formation of the hypoxanthine core instead of the xanthine core.

| Strategy | Starting Material | Key Transformation | Challenges |

|---|---|---|---|

| Stepwise Alkylation | 1-Methylhypoxanthine or 7-Methylhypoxanthine | Direct methylation of the second nitrogen atom. | Controlling regioselectivity to avoid mixtures of N7/N9 or N1/N3 isomers. nih.gov |

| De Novo (Imidazole-based) | Substituted 1-methylimidazole (B24206) (e.g., 4-amino-1-methyl-1H-imidazole-5-carboxamide) | Cyclization with a one-carbon synthon to form the pyrimidine ring. | Availability of the specific imidazole precursor. |

Strategies for Structural Derivatization and Analogue Preparation for Research Purposes

The creation of diverse hypoxanthine analogues for research, particularly for use as enzyme inhibitors or molecular probes, relies on a broad toolkit of synthetic organic chemistry reactions to modify the purine scaffold.

A common and versatile intermediate for derivatization is 6-chloropurine, which can be readily synthesized from hypoxanthine using reagents like phosphorus oxychloride. The chlorine atom at the C6 position is a good leaving group and can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. For instance, reaction with sodium hydrosulfide (B80085) can produce 6-mercaptopurine, the sulfur analogue of hypoxanthine. nih.gov

Further derivatization strategies include:

N-Alkylation : As discussed, introducing alkyl, aryl, or more complex groups onto the ring nitrogens is a primary method for creating analogues. Developing regioselective methods is a key area of research. For example, direct N7 regioselective introduction of bulky tert-alkyl groups has been achieved using N-trimethylsilylated purines with a Lewis acid catalyst like SnCl₄. nih.gov

Mitsunobu Reaction : This reaction is particularly useful for attaching complex side chains to the purine nitrogen atoms. For example, in the synthesis of inhibitors for hypoxanthine-guanine-xanthine phosphoribosyltransferase, a guanine nucleobase was introduced onto a prolinol linker via a Mitsunobu reaction with 6-chloro-2-aminopurine. acs.org

Modification of the Heterocyclic Core : More profound structural changes involve altering the purine ring system itself. This includes the synthesis of deazapurines, where one of the nitrogen atoms is replaced by a carbon. For example, a multi-step synthesis for 1-deazahypoxanthine has been developed starting from 6-iodo-1-deazapurine, demonstrating a divergent route that can also be used to produce other analogues. d-nb.info

N-Oxide Formation : The synthesis of purine N-oxides, such as hypoxanthine 7-N-oxide, introduces a different electronic and steric profile. These compounds are typically synthesized through multi-step sequences involving the cyclization of substituted pyrimidinones. nih.gov

These derivatization strategies allow chemists to systematically probe structure-activity relationships by modifying nearly every position of the hypoxanthine molecule, leading to the development of highly specific and potent research compounds and therapeutic candidates.

Advanced Analytical Methodologies for 1,7 Dimethylhypoxanthine Research

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 1,7-Dimethylhypoxanthine by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the two methyl groups and the two protons on the purine (B94841) ring system. The chemical shifts of the methyl protons will be influenced by their respective positions on the nitrogen atoms (N1 and N7). The protons on the purine core, H-2 and H-8, would appear as singlets with their chemical shifts determined by the electronic environment of the heterocyclic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all seven carbon atoms in the this compound molecule. Each carbon atom will exhibit a unique chemical shift based on its hybridization and surrounding functional groups. The spectrum would feature signals corresponding to the two methyl carbons, the five carbons of the purine ring, and the carbonyl carbon (C6).

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning the proton and carbon signals. COSY spectra would reveal correlations between neighboring protons, while HMBC spectra would show correlations between protons and carbons that are two or three bonds apart, helping to piece together the complete molecular structure.

A detailed experimental investigation would be required to provide precise chemical shift values and coupling constants for this compound.

Mass Spectrometry (MS, HRMS, EIMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and investigating the fragmentation patterns of this compound, providing confirmation of its elemental composition and structural features. The nominal molecular weight of this compound (C₇H₈N₄O) is 164 g/mol .

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula with a high degree of confidence.

Electron Impact Mass Spectrometry (EIMS) causes fragmentation of the molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. A patent for an extract of beans reports a molar mass of 164 for this compound and its corresponding fragmentation pattern in a GC-mass spectrum. justia.com The mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) at m/z 164. Common fragmentation pathways for purine alkaloids involve the cleavage of the imidazole (B134444) ring and loss of methyl groups.

Table 1: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈N₄O |

| Nominal Mass | 164 u |

Note: This table is based on theoretical calculations and general observations for similar compounds. Detailed experimental data would be needed for a complete fragmentation analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule, which contains a purine chromophore. The absorption of UV light is characteristic of the conjugated system of the purine ring.

In the vapor phase, the UV absorption spectrum of this compound has been recorded. researchgate.net Studies have also utilized ultraviolet spectroscopy in aqueous medium to check for the homogeneity of the compound. researchgate.net The position and intensity of the absorption maxima (λmax) can be influenced by the solvent polarity and pH. For substituted purines like this compound, characteristic absorption bands are expected in the UV region.

Table 2: Vapor Phase UV Absorption Data for this compound

| Wavelength (nm) |

|---|

| 200 |

| 253 |

Source: Spectroscopic Studies on Vapour Phase Tautomerism of Natural Bases Found in Nucleic Acids researchgate.net

Further studies in various solvents would be necessary to fully characterize the chromophoric properties of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the vibrations of its chemical bonds. The IR spectrum provides a characteristic fingerprint of the molecule.

The vapor phase infrared absorption spectrum of this compound has been recorded, showing a carbonyl stretching frequency at 1702 cm⁻¹. researchgate.net The spectrum would also be expected to show characteristic absorption bands for C-H stretching from the methyl groups and the purine ring, C=N and C=C stretching vibrations from the heterocyclic rings, and various bending vibrations.

Table 3: Key Infrared Absorption Bands for this compound (Vapor Phase)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 1702 | C=O (Carbonyl) stretching |

Source: Spectroscopic Studies on Vapour Phase Tautomerism of Natural Bases Found in Nucleic Acids researchgate.net

A complete analysis of the IR spectrum in a solid or solution phase would provide more detailed information on the vibrational modes of the molecule.

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantitative analysis of this compound in various biological and environmental samples. This method combines the separation power of liquid chromatography with the detection specificity of tandem mass spectrometry.

In an LC-MS/MS method, this compound would first be separated from other components in the sample on a chromatographic column. Following separation, the compound would be ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer.

For quantitative analysis, Multiple Reaction Monitoring (MRM) is commonly employed. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to this compound, minimizing interferences and allowing for accurate quantification even at low concentrations.

The development of a robust LC-MS/MS method would involve optimizing chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and mass spectrometric parameters (e.g., ionization source settings, collision energy) to achieve the desired sensitivity, selectivity, and reproducibility. While general LC-MS/MS methods for purine metabolites exist, specific validated methods for the routine quantification of this compound would need to be developed and tailored to the specific matrix being analyzed.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Caffeine (B1668208) |

| Theobromine (B1682246) |

| Theophylline (B1681296) |

| Hypoxanthine (B114508) |

| Adenine |

| Uracil |

| 5-Fluorouracil |

| 6-Chlorouracil |

| 1,9-Dimethylhypoxanthine |

| 1,9-Dimethyladenine |

| N6,9-Dimethyladenine |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of chemical compounds. However, the direct analysis of purine alkaloids like this compound (also known as paraxanthine) by GC-MS is challenging due to their low volatility and polar nature. sigmaaldrich.com To overcome these limitations and make the compound suitable for gas chromatographic analysis, a chemical derivatization step is employed to increase its volatility and thermal stability. jfda-online.com

The most common derivatization strategy for compounds with active hydrogen atoms, such as the N-H group in the imidazole ring of this compound, is silylation. nih.govmdpi.com This process involves replacing the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like 1% trimethylchlorosilane (TMCS), are highly effective for this purpose. researchgate.net The reaction converts the polar N-H functional group into a nonpolar N-Si(CH₃)₃ group, thereby reducing intermolecular hydrogen bonding and allowing the molecule to transition into the gas phase at lower temperatures without degradation. jfda-online.comsigmaaldrich.com

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the volatile TMS-derivative of this compound from other components in the mixture based on its boiling point and affinity for the stationary phase of the capillary column. As the separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules (typically via electron impact, EI) and separates the resulting charged fragments based on their mass-to-charge (m/z) ratio. The resulting mass spectrum serves as a chemical fingerprint, allowing for definitive identification of the compound by comparing it to spectral libraries. mdpi.com

The mass spectrum of the trimethylsilyl derivative of this compound shows characteristic fragmentation patterns. The molecular ion peak and key fragment ions are crucial for structural confirmation.

Table 1: Mass Spectral Data for Trimethylsilyl Derivative of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

|---|---|

| 55.99 | 11.5 |

| 73.05 | 100.0 |

| 95.05 | 13.7 |

| 135.03 | 10.0 |

| 149.03 | 12.7 |

| 221.08 | 29.2 |

| 236.10 | 99.3 |

Data sourced from MassBank record for ParaXanthine (B195701); GC-EI-TOF; MS; n TMS. massbank.eu

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information about the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. It also reveals details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern how molecules pack together to form a crystal lattice.

As of this writing, a specific, experimentally determined crystal structure for this compound has not been reported in publicly accessible crystallographic databases like the Cambridge Structural Database (CCDC). However, the principles of the technique are well-established and its application to related methylxanthines, such as caffeine and theophylline, demonstrates its utility for this class of compounds.

The process of X-ray crystallography begins with the growth of a high-quality single crystal of the compound, which can be a significant experimental challenge. This crystal is then mounted on a diffractometer and irradiated with a focused beam of monochromatic X-rays. The electrons of the atoms within the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.

By systematically rotating the crystal and collecting thousands of these diffraction spots, a complete dataset is obtained. The phase problem, a central challenge in crystallography, is then solved using computational methods to convert the measured diffraction intensities into an electron density map of the crystal's repeating unit cell. researchgate.net This map is interpreted to build a three-dimensional model of the molecule. The final model is refined to achieve the best possible fit with the experimental diffraction data, yielding highly accurate atomic coordinates.

Were a single-crystal X-ray diffraction study of this compound to be performed, it would provide key structural parameters, as detailed in the table below.

Table 2: Hypothetical Crystallographic Data Obtainable for this compound

| Parameter | Type of Information Provided |

|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements present within the unit cell. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise (x, y, z) position of every non-hydrogen atom in the asymmetric unit. |

| Bond Lengths & Angles | Exact measurements of the distances between bonded atoms and the angles they form. |

| Intermolecular Interactions | Details of hydrogen bonds, van der Waals forces, and other non-covalent interactions that define the crystal packing. |

This detailed structural information is invaluable for understanding the compound's physical properties, its potential interactions with biological targets, and for computational chemistry studies.

Computational Chemistry and Molecular Modeling of 1,7 Dimethylhypoxanthine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

No dedicated Density Functional Theory (DFT) studies on 1,7-dimethylhypoxanthine have been identified in the reviewed literature. DFT is a powerful computational method used to investigate the electronic structure of many-body systems, which could provide significant insights into the molecule's properties.

Specific studies on the geometry optimization and conformational analysis of this compound are not available. Such studies would be crucial to determine the most stable three-dimensional structure of the molecule and to identify its various possible conformations and their relative energies.

There is no published data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the Molecular Electrostatic Potential (MEP) of this compound. The HOMO-LUMO energy gap is a key parameter for determining molecular reactivity, and the MEP is instrumental in understanding intermolecular interactions.

A vibrational frequency analysis for this compound, which would allow for the simulation of its infrared and Raman spectra, has not been reported. These simulations are vital for interpreting experimental spectroscopic data and for the structural characterization of the molecule.

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

There is a lack of research on the solution-phase behavior of this compound using molecular dynamics simulations. These simulations would be invaluable for understanding how the molecule interacts with solvents and other molecules in a dynamic environment, providing insights into its solubility and transport properties.

Molecular Docking Studies with Biological Macromolecules (Non-Clinical)

No non-clinical molecular docking studies involving this compound and biological macromolecules were found. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, and it is fundamental in the early stages of drug discovery to identify potential biological targets.

Future Research Directions and Emerging Paradigms for 1,7 Dimethylhypoxanthine

Discovery and Characterization of Novel Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of methylxanthines such as caffeine (B1668208) in plants involves a series of methylation steps starting from xanthosine (B1684192). wmich.edunih.gov The core pathway typically proceeds through intermediates like 7-methylxanthosine, 7-methylxanthine (B127787), and theobromine (B1682246) to caffeine. nih.govigem.org While the enzymes responsible for caffeine synthesis, primarily N-methyltransferases, have been identified and characterized in plants like coffee and tea, the specific enzymatic pathways and regulatory networks governing the production of 1,7-dimethylhypoxanthine are not as well understood. researchgate.netimrpress.com

Future research will likely focus on the discovery and characterization of novel biosynthetic enzymes with unique substrate specificities that may favor the production of this compound. This could involve exploring a wider range of plant species that produce purine (B94841) alkaloids but have not been extensively studied. researchgate.net Understanding the genetic and environmental factors that regulate the expression and activity of these enzymes will be crucial. For instance, investigating the transcriptional regulators that control the expression of genes encoding these enzymes could reveal complex control mechanisms. frontiersin.org Furthermore, exploring how factors like stress, development, and nutrient availability influence the metabolic flux towards this compound production will provide a more complete picture of its natural biosynthesis.

Development of Advanced Chemo-Enzymatic and Biotechnological Synthesis Methods

The limitations and environmental concerns associated with traditional chemical synthesis methods are driving the development of more sustainable and efficient approaches for producing complex molecules. nih.gov For this compound, the future lies in the integration of chemical and biological transformations through chemo-enzymatic and biotechnological synthesis.

Advanced chemo-enzymatic strategies could involve the chemical synthesis of a precursor molecule that is then converted to this compound by a specific enzyme. nih.govrsc.org This approach combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis.

Biotechnological production methods using engineered microorganisms or plant cell cultures offer a promising alternative for the sustainable production of this compound. nih.govnih.gov This could involve the heterologous expression of biosynthetic genes from plants into microbial hosts like E. coli or yeast, creating "cell factories" for the production of the desired compound. researchgate.net Metabolic engineering strategies could then be employed to optimize the metabolic pathways within these organisms to enhance the yield and purity of this compound. nih.gov

Innovations in High-Throughput Analytical Platforms for Metabolomics

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, is a powerful tool for understanding the biological roles of compounds like this compound. sci-hub.st Future research will benefit from innovations in high-throughput analytical platforms that can rapidly and accurately quantify this and other related metabolites in complex biological samples.

Techniques such as ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) are already enabling the rapid analysis of methylxanthines. nih.govresearchgate.netnih.gov The continued development of these platforms will likely focus on increasing sensitivity, improving resolution, and reducing analysis times to allow for the screening of a larger number of samples. nih.gov

The integration of multiple analytical platforms, such as combining LC-MS, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, will provide a more comprehensive coverage of the metabolome and increase the confidence in metabolite identification. nih.gov The development of specialized spectral libraries and databases for methylxanthines and their derivatives will also be crucial for the accurate identification and quantification of this compound in complex mixtures. biocompare.com

Systems Biology Approaches for Integrated Metabolic Network Analysis (Non-Human)

To fully understand the biological significance of this compound in non-human organisms, it is essential to move beyond the study of individual pathways and adopt a systems-level perspective. Systems biology approaches aim to integrate various "omics" data (genomics, transcriptomics, proteomics, and metabolomics) to construct comprehensive models of metabolic networks.

In the context of plant biology, for example, a systems biology approach could be used to model how the biosynthesis of this compound is integrated with other metabolic pathways, such as purine metabolism and stress responses. researchgate.net By analyzing how the levels of this compound and other metabolites change in response to genetic or environmental perturbations, researchers can infer its potential functions and regulatory interactions within the broader metabolic network.

These integrated models can help to identify key regulatory nodes and potential targets for metabolic engineering to either enhance or decrease the production of this compound in plants or microorganisms.

Refined Computational Models for Predicting Biological Activity and Molecular Behavior

Computational modeling is becoming an indispensable tool in modern drug discovery and chemical biology. nih.gov For this compound, the development of refined computational models will be crucial for predicting its biological activity and understanding its interactions with molecular targets.

Quantitative structure-activity relationship (QSAR) models can be used to correlate the chemical structure of this compound and related methylxanthines with their biological activities. nih.gov These models can help to predict the potential therapeutic effects or toxicities of novel derivatives.

Molecular docking and molecular dynamics simulations can provide detailed insights into how this compound binds to specific protein targets, such as enzymes or receptors. plos.orgresearchgate.net This information can be used to rationalize its mechanism of action and to guide the design of more potent and selective analogs. nih.gov As more experimental data on the biological activities of this compound becomes available, these computational models can be further refined and validated, accelerating the pace of discovery. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,7-dimethylhypoxanthine, and how can reproducibility be ensured?

- Methodological Answer : The synthesis typically involves alkylation of hypoxanthine derivatives under controlled conditions. For reproducibility:

- Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent side reactions.

- Characterize intermediates via -NMR and LC-MS to confirm purity before proceeding.

- Follow IUPAC nomenclature guidelines for unambiguous reporting .

- Document reaction parameters (e.g., temperature, catalyst loadings) in the main text, with raw spectral data in supplementary materials .

Q. How can researchers confirm the tautomeric form of this compound in solution or vapor phases?

- Methodological Answer :

- UV-Vis Spectroscopy : Compare absorption maxima with reference compounds (e.g., 7-methylhypoxanthine). The 6-keto form shows distinct shifts in polar solvents .

- IR Spectroscopy : Analyze NH/OH stretching regions (e.g., 3438–3548 cm) to identify tautomer-specific vibrations. The absence of NH stretches in this compound supports the 6-keto configuration .

- Solvent polarity effects must be controlled, as tautomeric equilibria can shift in aqueous vs. nonpolar media .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer :

- HPLC-MS : Optimize using a C8/C18 column and acidic mobile phases (e.g., 0.1% formic acid) to enhance retention and ionization. Include isotopic internal standards (e.g., -labeled analogs) for precision .

- Validate methods for limit of detection (LOD), linearity, and matrix effects (e.g., plasma protein binding) per FDA guidelines .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodological Answer :

- Bias Assessment : Apply the Cochrane Risk of Bias Tool to evaluate studies for allocation concealment, blinding, and attrition. For example, exaggerated effect sizes may arise from inadequate blinding .

- Meta-Analysis : Pool data from independent studies using random-effects models. Stratify by experimental conditions (e.g., cell type, dose) to identify confounding variables .

- Mechanistic Studies : Use CRISPR-edited cell lines to isolate specific pathways (e.g., adenosine receptor modulation) and clarify structure-activity relationships .

Q. What strategies optimize the stability of this compound in long-term storage or in vivo assays?

- Methodological Answer :

- Solvent Selection : Avoid protic solvents (e.g., water, ethanol) that promote hydrolysis. Use lyophilization for solid-state storage under argon .

- In Vivo Stabilization : Employ prodrug strategies (e.g., esterification) or nanoencapsulation to reduce metabolic degradation. Validate stability via LC-MS/MS tracking of intact compound in plasma .

Q. How do tautomeric equilibria of this compound influence its interactions with enzymatic targets?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations to map energy barriers between tautomers. Correlate dominant tautomers (e.g., 6-keto vs. enol) with docking scores in enzyme active sites (e.g., xanthine oxidase) .

- Kinetic Isotope Effects (KIEs) : Use deuterated analogs to probe transition states during catalysis. For example, -labeling at reactive sites can reveal rate-determining steps .

Data Analysis & Reporting

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report IC/EC values with 95% confidence intervals .

- Outlier Handling : Apply Grubbs’ test or robust regression for datasets with high variability. Predefine exclusion criteria in protocols to minimize bias .

Q. How should researchers address discrepancies between spectroscopic and crystallographic data for this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate XRD (solid-state) with NMR/IR (solution-phase) data. For example, if XRD shows a 6-keto form but IR suggests enol tautomers, assess solvent-free vs. solvated crystal structures .

- Dynamic Simulations : Run molecular dynamics (MD) simulations to model tautomer interconversion under experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.